2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde is C10H11NO2 . The InChI code is 1S/C10H11NO2.ClH/c12-7-8-1-2-10-9 (5-8)6-11-3-4-13-10;/h1-2,5,7,11H,3-4,6H2;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved sources. The compound has a molecular weight of 213.66 . It is a powder at room temperature .Scientific Research Applications
Synthesis Methods
General Routes to Benzazepine Derivatives : Two general routes for synthesizing 1,4-disubstituted benzazepines, including 2,3,4,5-tetrahydro-1,4-benzoxazepine, have been developed. These methods utilize phenethylamino alcohol as an intermediate, employing either reductive amination of benzyl alkyl ketone or the addition of Grignard reagent to oxazolidine derivatives (Gerritz et al., 2000).
Isomorphism in Benzazepine Derivatives : Studies have shown that certain fluoro and chloro-substituted benzazepine derivatives, which are closely related to tetrahydro-1,4-benzoxazepine, exhibit isomorphism but not strict isostructurality, revealing intricate differences in molecular conformation and intermolecular interactions (Blanco et al., 2012).
Hydrogen-Bonded Assembly : Research on various benzazepine derivatives, including tetrahydro-1,4-benzoxazepine, has demonstrated diverse hydrogen-bonded structures ranging from zero to three dimensions. These studies provide insights into molecular configurations and supramolecular chemistry (Guerrero et al., 2014).
Stereoselective Synthesis : Novel methods for the stereoselective synthesis of polyfunctionalized benzazepines, including 2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines, have been developed. These methods are significant for creating specific molecular configurations in medicinal chemistry (Quintero et al., 2012).
Molecular Transformations
Transformation Under Alkynes : Studies have shown that tetrahydro-1,4-benzoxazepines can undergo cleavage at specific bonds when reacted with activated alkynes, leading to the formation of phenyl(aminoethyl) ethers. This reaction is influenced by the electronic effects of substituents, highlighting the chemical versatility of these compounds (Voskressensky et al., 2013).
Hydrogen-Bonded Supramolecular Assembly : Extensive research has been conducted on tetrahydro-1,4-epoxy-1-benzazepines with different substituents, revealing various hydrogen-bonded structures. This research aids in understanding the molecular interactions and assembly in different dimensions (Blanco et al., 2012).
Chemical Synthesis
Novel Synthesis Methods : New methods for synthesizing tricyclic oxazolo, oxazino, and pyrimido derivatives of benzoxazepines have been developed. These methods are significant for expanding the chemical diversity and potential applications of benzoxazepine compounds (Ashram & Awwadi, 2019).
Hydrogen-Bonded Structures : Research on various substituted tetrahydro-1,4-epoxy-1-benzazepines has led to the discovery of diverse hydrogen-bonded structures, contributing to the knowledge of molecular arrangements and potential pharmaceutical applications (Gómez et al., 2009).
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-7-8-1-2-10-9(5-8)6-11-3-4-13-10/h1-2,5,7,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXCEWQBLXMIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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